

What is the DeepMind DM21 functional?

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An In-Depth Technical Guide to the DeepMind DM21 Functional

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of computational chemistry and materials science, Density Functional Theory (DFT) stands as a cornerstone for predicting the electronic structure and properties of molecules and materials. The accuracy of DFT calculations hinges on the exchange-correlation (XC) functional, an approximation of the complex many-body electron interactions. For decades, the development of increasingly accurate XC functionals has been a central challenge. Traditional functionals, while successful in many areas, suffer from systematic errors, notably the delocalization error and the spin symmetry breaking error, which can lead to qualitatively incorrect predictions for systems with fractional charges or spins.

In 2021, researchers at DeepMind introduced **DM21**, a machine-learned density functional designed to overcome these fundamental limitations.[1][2][3] By training a neural network on both accurate chemical data and fractional electron constraints, **DM21** represents a significant step towards a more universally accurate and reliable DFT.[1][2][3] This technical guide provides a comprehensive overview of the **DM21** functional, its underlying methodology, performance, and practical applications.

Core Concepts of the DM21 Functional

The **DM21** functional is a machine-learned, local hybrid functional that addresses key shortcomings of traditional DFT approximations.[4] Unlike conventional functionals that are



based on analytical mathematical forms, **DM21** employs a neural network to learn the mapping from electron density to the exchange-correlation energy.[4][5][6]

Overcoming Delocalization and Spin Symmetry Errors

A key innovation of **DM21** is its explicit training on systems with fractional charges and fractional spins.[3][7] This training strategy directly tackles two persistent problems in DFT:

- Delocalization Error: Many standard functionals tend to artificially spread out the electron density over multiple atoms or molecules, leading to incorrect descriptions of charge transfer and reaction barriers.[7][8] DM21, by being trained to recognize the correct piecewise linear behavior of the energy as a function of electron number, significantly reduces this error.[7][9] For example, in a system of two well-separated molecules, traditional functionals might incorrectly predict a partial charge on both, whereas DM21 correctly localizes the charge on one of the molecules.[8]
- Spin Symmetry Breaking: In the description of bond breaking and diradicals, many
 functionals incorrectly favor solutions with broken spin symmetry, leading to inaccurate
 potential energy surfaces. **DM21** is trained to preserve spin symmetry where appropriate,
 resulting in a more physical description of these challenging systems.[1][7]

Architecture and Inputs

The core of the **DM21** functional is a multilayer perceptron (MLP) neural network.[4][5] This network takes as input a set of local descriptors of the electron density at each point in space. These descriptors, or features, are sampled on a spatial grid and include:

- The electron density itself.
- The gradient of the electron density.
- The kinetic energy density.
- Local Hartree-Fock exchange energy features.[10]

The neural network then outputs the exchange-correlation energy density, which is integrated to give the total exchange-correlation energy.



Performance and Benchmarking

DM21 has been rigorously tested on a variety of standard quantum chemistry benchmarks, demonstrating significant improvements over many widely used functionals.

Quantitative Performance Data

The following tables summarize the performance of **DM21** in comparison to other well-established density functionals on several key benchmarks. Errors are reported as Mean Absolute Error (MAE) in kcal/mol.

Table 1: Performance on the GMTKN55 Benchmark[4][10]

The General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions 55 (GMTKN55) benchmark is a comprehensive test suite for chemical accuracy.

Functional	Overall MAE (kcal/mol)
DM21	1.5
SCAN	3.6
B3LYP	4.4
PBE	8.7

Table 2: Performance on the Bond-Breaking Benchmark (BBB)[4][7]

The BBB benchmark assesses the ability of functionals to correctly describe the dissociation of molecules.



Functional	MAE for Cation Dimers (kcal/mol)	MAE for Neutral Dimers (kcal/mol)
DM21	1.2	1.8
SCAN	7.3	4.5
B3LYP	6.2	5.1
PBE	9.8	7.2

Table 3: Performance on the QM9 Benchmark[4]

The QM9 dataset contains geometric, energetic, electronic, and thermodynamic properties for 134,000 small organic molecules.

Functional	MAE for Atomization Energies (kcal/mol)
DM21	2.4
B97-D3	4.1
PBE	7.8

Limitations in Transition Metal Chemistry

While **DM21** shows excellent performance for main-group chemistry, its application to transition metal chemistry (TMC) has revealed some limitations. Studies have shown that **DM21** can struggle with self-consistent field (SCF) convergence for many transition metal complexes. Although the accuracy, when converged, is often comparable or even superior to functionals like B3LYP, the convergence difficulties can make it impractical for routine use in this domain. However, using **DM21** to evaluate the energy non-self-consistently on top of a converged density from a different functional (e.g., B3LYP) has shown promise for improving accuracy in TMC.

Methodologies and Experimental Protocols

The evaluation and application of the **DM21** functional rely on standard computational chemistry workflows.



Software and Implementation

The **DM21** functional is publicly available as an extension to the open-source quantum chemistry software package, PySCF.[4][5] This allows researchers to readily incorporate **DM21** into their existing computational workflows.

Computational Details for Benchmarking

The performance data presented in Section 3 was generated using the following typical computational protocol:

- Software: PySCF
- Basis Set: A high-quality basis set, such as def2-QZVP, is typically used to ensure that the
 results are not limited by the basis set size.
- Self-Consistent Field (SCF) Procedure: The SCF procedure is iterated until a tight convergence criterion is met. For **DM21** calculations, a convergence threshold of 10⁻⁶ Ha for the energy and 10⁻³ Ha/Bohr for the gradient is often used. Due to potential convergence issues, especially with transition metals, a robust SCF protocol may be necessary, potentially starting with a pre-converged density from a more stable functional.
- Reference Data: The errors of the functionals are calculated with respect to high-accuracy reference data, typically from coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or Quantum Monte Carlo (QMC) calculations.

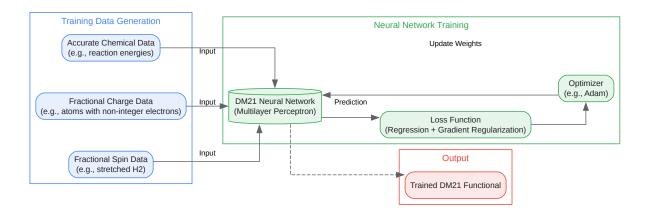
Visualizing Key Workflows

To better understand the inner workings and application of the **DM21** functional, the following diagrams, generated using the DOT language, illustrate key processes.

The DM21 Training Workflow

The training of the **DM21** neural network is a crucial step in its development. The following diagram outlines the major components of this process.





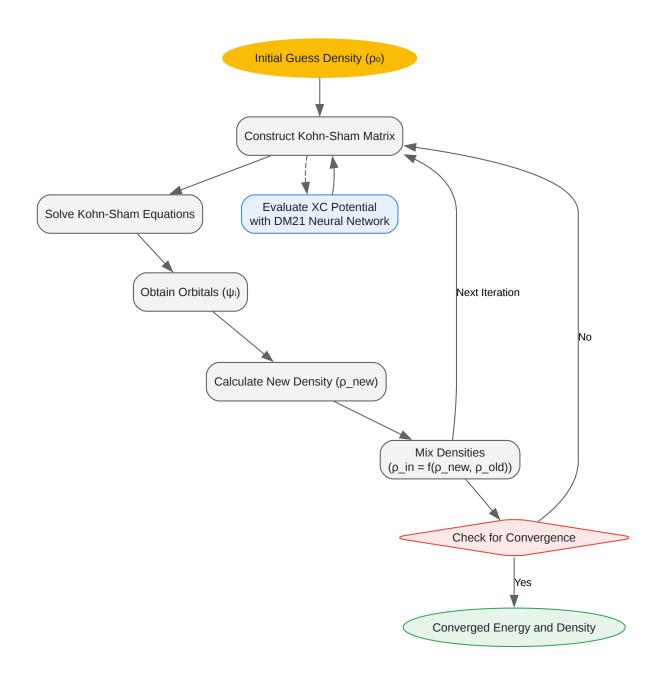
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Caption: A schematic of the training workflow for the **DM21** neural network functional.

The Self-Consistent Field (SCF) Cycle with DM21

The SCF procedure is the iterative process used in DFT to find the ground-state electron density and energy. The following diagram illustrates how the **DM21** functional is incorporated into this cycle.





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